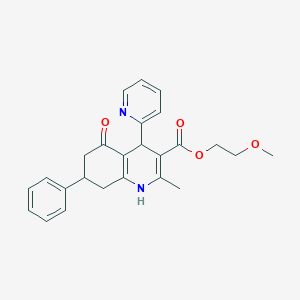
3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol, also known as BR-DIMBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of 3,6-dibromo-carbazole, which is a heterocyclic compound that has been extensively studied for its biological activities. BR-DIMBOA has been found to possess unique properties that make it a promising candidate for use in scientific research.
作用機序
The exact mechanism of action of 3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, such as cyclooxygenase-2 and histone deacetylase. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability and solubility in various solvents. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is its use in the development of organic electronic devices, such as OLEDs and solar cells. In addition, further studies are needed to fully understand the mechanism of action of 3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol and to identify its molecular targets.
合成法
The synthesis of 3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol involves a multi-step process that starts with the reaction of 3,6-dibromo-carbazole with ethylene oxide to form 3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-epoxypropane. This intermediate is then reacted with 2-amino-1-propanol to yield 3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol. The overall yield of this process is around 30%, and the purity of the final product can be improved through various purification techniques.
科学的研究の応用
3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It has also been shown to have potential applications in the field of organic electronics due to its unique electronic properties. In addition, 3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol has been used as a probe to study protein-ligand interactions and as a fluorescent dye for imaging applications.
特性
IUPAC Name |
3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NO2/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11(20)8-19/h1-6,11,19-20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYGUDMWFAJTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2CC(CO)O)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384335 |
Source


|
| Record name | 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol | |
CAS RN |
173157-92-1 |
Source


|
| Record name | 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5205168.png)
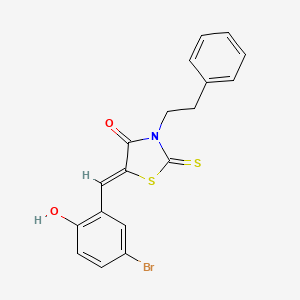
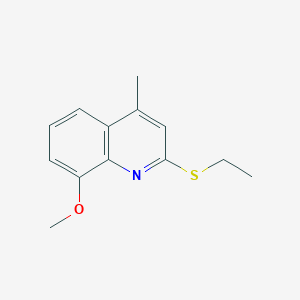
![1-{[1-({6-[methyl(3-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5205185.png)
![8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid](/img/structure/B5205195.png)
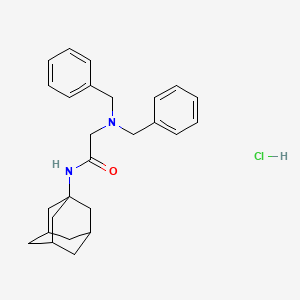
![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)
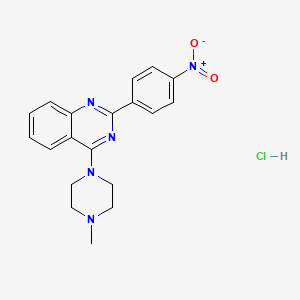
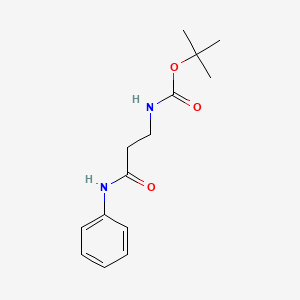
![N~1~-[5-(N,N-diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-N~2~,N~2~-diethylglycinamide dihydrochloride hydrate](/img/structure/B5205234.png)


